(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide
Overview
Description
(4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide is a useful research compound. Its molecular formula is C9H10ClNO3S and its molecular weight is 247.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (4S)-8-Chloro-4-methyl-3,4-dihydro-2H-5,1lambda6,2-benzoxathiazepine 1,1-dioxide, which is chemically related to diazoxide , is the ATP-sensitive potassium channel (KATP) on the membrane of pancreatic beta cells . These channels play a crucial role in regulating insulin release from the pancreas .
Mode of Action
This compound interacts with its target by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel . This binding promotes a potassium efflux from beta cells . The efflux of potassium leads to the hyperpolarization of the cell membrane, a decrease in calcium influx, and subsequently reduced release of insulin .
Biochemical Pathways
The activation of KATP channels and the subsequent reduction in insulin release affect the glucose metabolism pathway . By inhibiting insulin release, this compound increases glucose release by the liver . This action can be beneficial in conditions characterized by excessive insulin production, such as hyperinsulinaemic hypoglycemia .
Pharmacokinetics
It has an elimination half-life of 21-45 hours and is excreted through the kidneys .
Result of Action
The primary molecular effect of this compound’s action is the reduction of insulin release from pancreatic beta cells . This leads to an increase in blood glucose levels . On a cellular level, it reduces the calcium influx into beta cells, affecting the depolarization process and inhibiting the release of insulin .
Properties
IUPAC Name |
(4S)-8-chloro-4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-6-5-11-15(12,13)9-4-7(10)2-3-8(9)14-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRKKBWPBZLYIX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNS(=O)(=O)C2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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